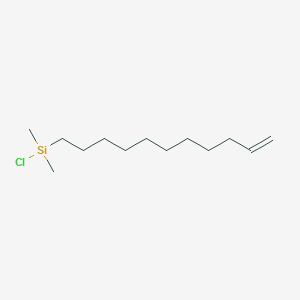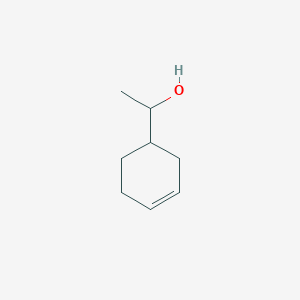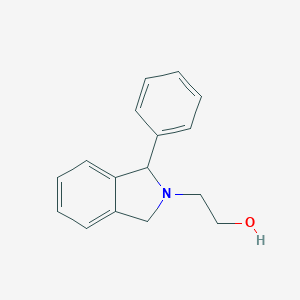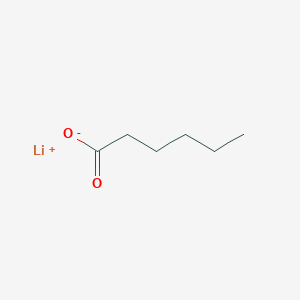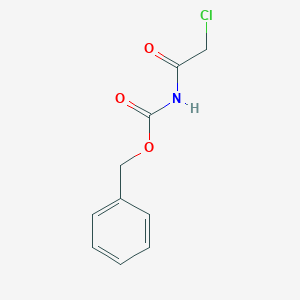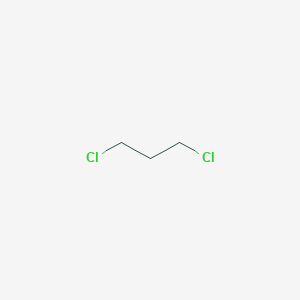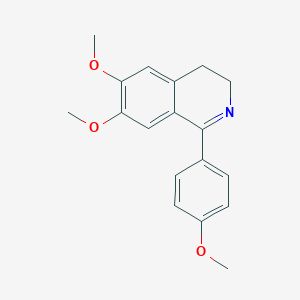![molecular formula C23H38N2O B093738 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 18095-82-4](/img/structure/B93738.png)
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells that rely heavily on ribosome biogenesis.
Mechanism Of Action
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide works by inhibiting RNA polymerase I transcription, which is essential for ribosome biogenesis and protein synthesis. This leads to the disruption of ribosome biogenesis, resulting in the selective killing of cancer cells that rely heavily on this process. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has also been shown to induce DNA damage and activate the p53 pathway, leading to increased cell death in cancer cells.
Biochemical And Physiological Effects
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects on cancer cells. It induces DNA damage, leading to the activation of the p53 pathway and increased cell death. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide also disrupts ribosome biogenesis, leading to the selective killing of cancer cells that rely heavily on this process. In addition, 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages And Limitations For Lab Experiments
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and selective targeting of cancer cells. However, there are also some limitations to its use in lab experiments. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide is a small molecule inhibitor, which may limit its effectiveness in certain cancer types. Moreover, its mechanism of action is complex, making it difficult to study in vivo.
Future Directions
There are several future directions for the study of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide. One area of focus is the development of combination therapies that incorporate 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide in treating different cancer types. Finally, there is a need for the development of more potent and selective RNA polymerase I inhibitors that can be used in combination with 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide to enhance its effectiveness.
Synthesis Methods
The synthesis of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide involves several steps, including the reaction of 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-dimethylaniline to form the amide intermediate, which is subsequently reacted with diethylamino propyl chloride to form the final product. The synthesis of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Scientific Research Applications
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on ribosome biogenesis, leading to the inhibition of tumor growth and increased cell death. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been tested in preclinical models of multiple cancer types, including breast, lung, and ovarian cancer, with promising results. Moreover, 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
CAS RN |
18095-82-4 |
|---|---|
Product Name |
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide |
Molecular Formula |
C23H38N2O |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2-cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H38N2O/c1-5-24(6-2)16-11-17-25(23-19(3)12-10-13-20(23)4)22(26)18-21-14-8-7-9-15-21/h10,12-13,21H,5-9,11,14-18H2,1-4H3 |
InChI Key |
PDTJYULVEQFRHE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2CCCCC2 |
Canonical SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




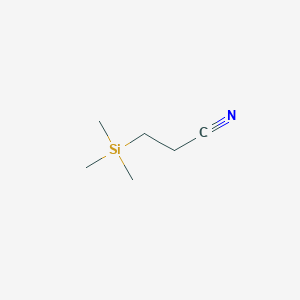

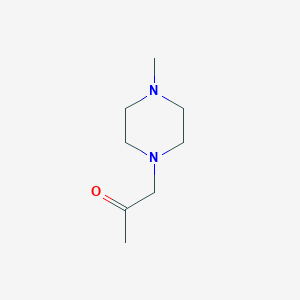
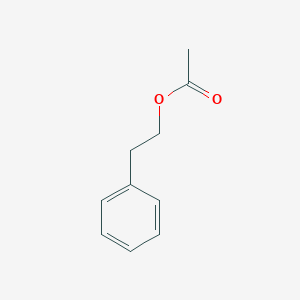
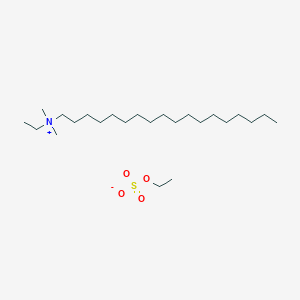
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
